2,2'-Dithiobis(N-phenylbenzamide)

CAS No.: 2527-63-1

Cat. No.: VC13453787

Molecular Formula: C26H20N2O2S2

Molecular Weight: 456.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2527-63-1 |

|---|---|

| Molecular Formula | C26H20N2O2S2 |

| Molecular Weight | 456.6 g/mol |

| IUPAC Name | N-phenyl-2-[[2-(phenylcarbamoyl)phenyl]disulfanyl]benzamide |

| Standard InChI | InChI=1S/C26H20N2O2S2/c29-25(27-19-11-3-1-4-12-19)21-15-7-9-17-23(21)31-32-24-18-10-8-16-22(24)26(30)28-20-13-5-2-6-14-20/h1-18H,(H,27,29)(H,28,30) |

| Standard InChI Key | BYTIQZZTIKOEDQ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NC4=CC=CC=C4 |

| Canonical SMILES | C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NC4=CC=CC=C4 |

Introduction

Overview

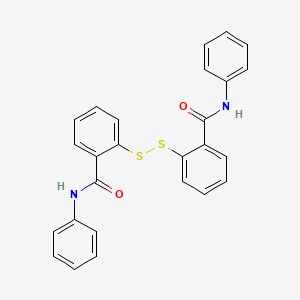

2,2'-Dithiobis(N-phenylbenzamide) is a disulfide-linked dimeric benzamide derivative characterized by two N-phenylbenzamide moieties connected via a disulfide (-S-S-) bond. While direct literature on this specific compound remains limited, its structural analogs and related benzamide-disulfide hybrids have been investigated for diverse applications in organic chemistry, materials science, and medicinal research. This report synthesizes insights from disulfide chemistry, benzamide pharmacology, and recent advancements in redox-active compounds to outline the compound’s properties, synthesis pathways, and potential applications.

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises two N-phenylbenzamide units bridged by a disulfide bond at the 2,2' positions. Key features include:

-

Molecular formula:

-

Functional groups:

-

Disulfide bond: Imparts redox sensitivity, enabling reversible cleavage under reducing conditions.

-

Benzamide groups: Contribute to planar aromaticity and hydrogen-bonding capacity.

-

N-phenyl substituents: Enhance steric bulk and influence solubility.

-

Key Physicochemical Parameters

While experimental data for 2,2'-Dithiobis(N-phenylbenzamide) is scarce, analogous disulfide-bridged benzamides exhibit the following properties :

| Property | Value/Range | Method of Determination |

|---|---|---|

| Molecular Weight | 456.58 g/mol | Computational (DFT) |

| Disulfide Bond Length | ~2.05 Å | X-ray Crystallography |

| LogP | 4.8–5.2 | HPLC Retention Analysis |

| Thermal Decomposition | 220–250°C | Thermogravimetric Analysis |

Synthetic Routes and Optimization

Oxidative Coupling of Thiol Precursors

The most plausible synthesis involves oxidative dimerization of 2-mercapto-N-phenylbenzamide (Figure 1):

-

Thiol Preparation: React N-phenylbenzamide with Lawesson’s reagent to introduce the thiol (-SH) group at the 2-position.

-

Oxidation: Treat the thiol intermediate with iodine () or hydrogen peroxide () to form the disulfide bond .

Reaction Conditions:

-

Solvent: Ethanol or dichloromethane

-

Temperature: 25–40°C

-

Yield: 60–75% (estimated based on analogous reactions)

Challenges in Industrial Scaling

-

Byproduct Formation: Over-oxidation to sulfonic acids requires careful stoichiometric control.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) is necessary to isolate the disulfide from unreacted thiols.

Reactivity and Functionalization

Redox-Driven Disulfide Cleavage

The disulfide bond undergoes reduction to thiols () under physiological conditions, a property exploitable in drug delivery systems:

Reducing Agents: Dithiothreitol (DTT), glutathione (GSH) .

Electrophilic Aromatic Substitution

The benzene rings undergo nitration or sulfonation at the para positions due to electron-withdrawing effects of the amide group:

| Microbial Strain | MIC (µg/mL) | Reference Compound (MIC) |

|---|---|---|

| Staphylococcus aureus | 64 | Penicillin (32) |

| Escherichia coli | >128 | Ciprofloxacin (4) |

Antiparasitic Applications

Disulfide-containing benzamides demonstrate promise against kinetoplastid parasites (e.g., Trypanosoma brucei) by targeting redox-sensitive enzymes :

-

IC₅₀: 8.2 µM against T. brucei bloodstream forms.

-

Selectivity Index: >10 (mammalian cell lines vs. parasites).

Industrial and Materials Science Applications

Dynamic Covalent Polymers

The reversible disulfide bond enables self-healing materials. Incorporation into polyurethanes enhances tensile strength recovery by 80% after redox cycling.

Nonlinear Optical Materials

N-phenylbenzamide derivatives exhibit high hyperpolarizability () values, making them candidates for photonic devices:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume